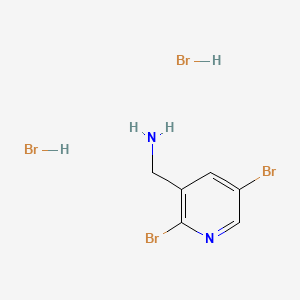
1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide is a chemical compound with the molecular formula C6H6Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide typically involves the bromination of pyridine derivatives followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents and a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
1-(2,5-Dibromopyridin-3-yl)methanamine dihydrobromide can be compared with other similar compounds such as:
1-(5-bromopyridin-3-yl)methanamine: This compound has a similar structure but with only one bromine atom.
1-(3-methylisoxazol-5-yl)methanamine: Another heterocyclic compound with different substituents.
1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride: A compound with a similar pyridine ring but different functional groups.
The uniqueness of this compound lies in its specific bromination pattern, which can influence its reactivity and applications in research and industry.
Propriétés
Formule moléculaire |
C6H8Br4N2 |
|---|---|
Poids moléculaire |
427.76 g/mol |
Nom IUPAC |
(2,5-dibromopyridin-3-yl)methanamine;dihydrobromide |
InChI |
InChI=1S/C6H6Br2N2.2BrH/c7-5-1-4(2-9)6(8)10-3-5;;/h1,3H,2,9H2;2*1H |
Clé InChI |
GWELFLLETGOMFE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1CN)Br)Br.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide](/img/structure/B13497675.png)
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13497685.png)
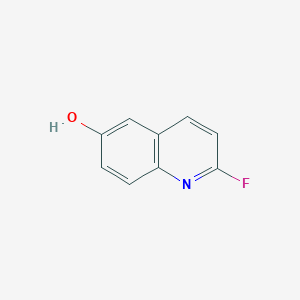

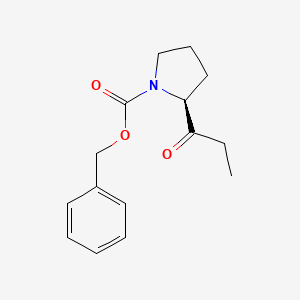
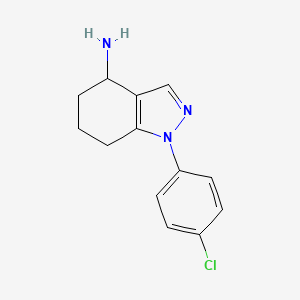

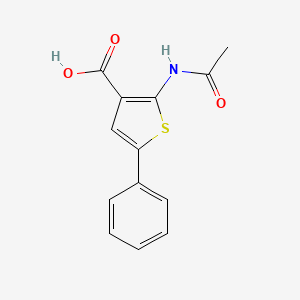
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)
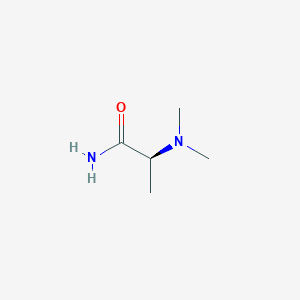

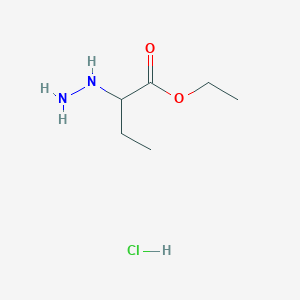
![2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)

